2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride
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Overview
Description
2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent.
Material Science: The compound is used in the development of high-energy materials and polymers due to its stability and reactivity.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar properties but different reactivity.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical behavior.
1,2,5-Oxadiazole: Another regioisomer with distinct properties.
Uniqueness
2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-7-8-5(9-4)2-3-6;/h2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQLIIDOUGKDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434824 |
Source
|
Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172088-56-0 |
Source
|
Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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